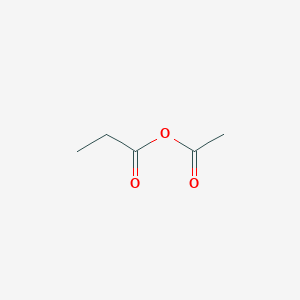

Acetic propionic anhydride

説明

特性

IUPAC Name |

acetyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUDQUOLAFVLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513918 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-96-1 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Acetic Propionic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of acetic propionic anhydride (B1165640). The information is curated for professionals in research and drug development who require precise data for experimental design, process optimization, and safety assessments. This document details key physical constants, outlines experimental protocols for their determination, and includes a logical workflow for its synthesis and purification.

I. Core Physical Properties

Acetic propionic anhydride, a mixed anhydride of acetic acid and propionic acid, is a colorless liquid at room temperature.[1] Its physical characteristics are crucial for its handling, application, and purification in various chemical processes.

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Boiling Point | 154.1 °C at 760 mmHg | [2] |

| Density | 1.039 g/cm³ | [2] |

| Refractive Index (n_D) | 1.399 | [2] |

| Flash Point | 63.5 °C | [2] |

| Vapor Pressure | 3.23 mmHg at 25 °C | [2] |

| Melting Point | Not available | [2] |

| Solubility | Reacts with water; soluble in many organic solvents.[3] |

II. Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound. These protocols are based on standard laboratory practices and can be adapted for specific equipment and sample sizes.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Distillation Method [4]

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a known volume (e.g., 10-20 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses. Record the constant temperature at which the liquid distills as the boiling point. Note the atmospheric pressure at the time of the measurement.

Density is the mass per unit volume of a substance and is a fundamental physical property.

Methodology: Pycnometer Method [5]

-

Apparatus Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precise volume). Determine and record the mass of the empty, dry pycnometer.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Mass Measurement: Carefully wipe the outside of the pycnometer dry and record its mass.

-

Volume Calibration: Repeat the procedure using a reference liquid with a known density (e.g., distilled water) to accurately determine the volume of the pycnometer.

-

Calculation: Calculate the density of the this compound by dividing the mass of the anhydride by the volume of the pycnometer.

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property for a pure compound.

Methodology: Abbe Refractometer

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. This compound is a liquid and is expected to be miscible with many organic solvents.[3] It reacts with water and is therefore not considered soluble in it.[3]

Methodology: Visual Miscibility Test [6]

-

Solvent Selection: Choose a range of common organic solvents (e.g., ethanol, acetone, diethyl ether, toluene, chloroform).

-

Procedure: In a series of clean, dry test tubes, add a small, known volume (e.g., 1 mL) of this compound.

-

To each test tube, add an equal volume of a selected solvent.

-

Gently agitate the mixture and observe.

-

Observation: If the two liquids form a single, clear phase, they are miscible (soluble in each other). If two distinct layers form, they are immiscible. Record the observations for each solvent.

III. Synthesis and Purification Workflow

This compound is a mixed anhydride and can be synthesized through various methods, often involving the reaction of acetic anhydride with propionic acid.[7] The purification of the product is critical to remove unreacted starting materials and byproducts. A common industrial method involves reactive distillation.[7]

The following diagram illustrates a logical workflow for the synthesis and purification of this compound via reactive distillation.

Caption: Logical workflow for the synthesis and purification of this compound.

This guide provides essential physical property data and standardized methodologies relevant to this compound. For critical applications, it is recommended that these properties be determined experimentally under the specific conditions of use.

References

- 1. study.com [study.com]

- 2. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem21labs.com [chem21labs.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. CN104072359A - Device and method for preparing propionic anhydride through reactive distillation of acetic anhydride and propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Acetic Propionic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of acetic propionic anhydride (B1165640), a mixed carboxylic anhydride of significant interest in organic synthesis. It details the compound's chemical structure, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on its relevance to the scientific and pharmaceutical research communities.

Chemical Identity and Structure

Acetic propionic anhydride, systematically named ethanoic propanoic anhydride or acetyl propanoate , is an asymmetrical or "mixed" acid anhydride.[1][2][3] It combines the structural features of both acetic anhydride and propionic anhydride. This asymmetry is key to its reactivity profile.

dot

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | Acetic propanoic anhydride; Acetyl propanoate | [1] |

| CAS Number | 13080-96-1 | [1] |

| Molecular Formula | C₅H₈O₃ | [1][4] |

| Molecular Weight | 116.12 g/mol | [4] |

| Canonical SMILES | CCC(=O)OC(=O)C | [1] |

| InChI Key | KLUDQUOLAFVLOL-UHFFFAOYSA-N | [1][4] |

Physicochemical and Thermodynamic Properties

This compound is a combustible, corrosive liquid under standard conditions.[5] Its properties are summarized below. Careful handling in a well-ventilated area, away from moisture and ignition sources, is critical.

Table 2: Physicochemical and Computed Properties of this compound

| Property | Value | Unit | Reference |

| Physical Form | Liquid | - | [5] |

| Purity (Typical) | 95% | % | [5] |

| Boiling Point | ~154 | °C at 760 mmHg | [6] |

| Kovats Retention Index | 790 (Standard non-polar) | - | [1] |

| Storage Temperature | 2-8 (under inert atmosphere) | °C | [5] |

| ΔfG° (Gibbs Free Energy of Formation) | -371.62 | kJ/mol | [7] |

| ΔfH°gas (Enthalpy of Formation) | -503.91 | kJ/mol | [7] |

| ΔvapH° (Enthalpy of Vaporization) | 42.63 | kJ/mol | [7] |

| logPoct/wat (Octanol/Water Partition Coeff.) | 0.486 | - | [7] |

| Critical Temperature (Tc) | 634.74 | K | [7] |

| Critical Pressure (Pc) | 3960.52 | kPa | [7] |

Synthesis Protocols and Workflows

The synthesis of mixed anhydrides like this compound can be achieved through several routes. The most common laboratory-scale methods involve the reaction of a carboxylic acid with an acyl chloride or the exchange reaction between a carboxylic acid and another anhydride.[8][9]

This is a direct and efficient method for forming the mixed anhydride.[8] The reaction proceeds via nucleophilic acyl substitution where the oxygen of propanoic acid attacks the electrophilic carbonyl carbon of acetyl chloride.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of propanoic acid (1.0 equivalent) in a dry, aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) at a reduced temperature (e.g., 0 °C).

-

Addition of Acyl Chloride: Slowly add acetyl chloride (1.05 equivalents) to the solution, maintaining the reduced temperature to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC or GC to confirm the consumption of starting materials.

-

Workup: Upon completion, the triethylamine hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under vacuum to yield pure this compound, which is stable enough for storage at low temperatures.[9]

dot

References

- 1. Acetic propanoic anhydride | C5H8O3 | CID 12956798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 4. Acetic propanoic anhydride [webbook.nist.gov]

- 5. This compound | 13080-96-1 [sigmaaldrich.com]

- 6. This compound | 13080-96-1 [chemicalbook.com]

- 7. Acetic propanoic anhydride - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | C5H8O3 | Reactory [reactory.app]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Acetic Propionic Anhydride from Acetic Acid and Propanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acetic propionic anhydride (B1165640), a mixed carboxylic anhydride, from the reaction of acetic acid and propanoyl chloride. This document details the chemical principles, experimental protocol, and physical properties of the resulting compound, tailored for professionals in chemical research and drug development.

Introduction

Mixed carboxylic anhydrides are valuable reagents in organic synthesis, serving as effective acylating agents for the formation of esters and amides, particularly in peptide synthesis and other sensitive substrate applications. The synthesis of acetic propionic anhydride from readily available starting materials like acetic acid and propanoyl chloride presents a straightforward approach to accessing this versatile chemical intermediate. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the oxygen of acetic acid attacks the electrophilic carbonyl carbon of propanoyl chloride.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Acetic Acid + Propanoyl Chloride → this compound + Hydrogen Chloride

To drive the reaction to completion and to neutralize the corrosive hydrogen chloride byproduct, a weak base, such as pyridine (B92270), is commonly employed as a catalyst and acid scavenger.[1][2] The pyridine activates the acyl chloride and facilitates the nucleophilic attack by the carboxylic acid.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference and comparison.

| Property | Acetic Acid | Propanoyl Chloride | This compound |

| Molecular Formula | C₂H₄O₂ | C₃H₅ClO | C₅H₈O₃ |

| Molecular Weight | 60.05 g/mol | 92.52 g/mol | 116.12 g/mol |

| Boiling Point | 118 °C | 80 °C | 154.1 °C at 760 mmHg[3] |

| Density | 1.049 g/cm³ | 1.065 g/cm³ | No experimental data found. |

| Appearance | Colorless liquid | Colorless liquid | No experimental data found. |

| Solubility | Miscible with water and organic solvents | Reacts with water; soluble in ethers, chloroform, benzene | Reacts with water.[4] |

Note: Some physical properties for this compound are based on calculated values or limited experimental data.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

4.1. Materials and Reagents:

-

Glacial Acetic Acid (anhydrous)

-

Propanoyl Chloride

-

Pyridine (anhydrous)

-

Anhydrous Diethyl Ether (or other suitable inert solvent like dichloromethane)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

4.2. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Propanoyl chloride is corrosive and lachrymatory. Handle with extreme care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Ensure all glassware is dry to prevent hydrolysis of the acyl chloride and the anhydride product.

4.3. Detailed Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve glacial acetic acid (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Propanoyl Chloride: Slowly add propanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The formation of pyridinium (B92312) hydrochloride will be observed as a white precipitate.

-

Workup - Quenching and Extraction:

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution (to remove any unreacted acid and pyridine) and then with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from acetic acid and propanoyl chloride is an accessible and efficient method for producing this valuable mixed anhydride. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably synthesize this compound for various applications in organic chemistry and drug development. The use of a weak base like pyridine is crucial for neutralizing the hydrogen chloride byproduct and ensuring a high yield of the desired product. Careful purification by fractional distillation is essential to obtain the anhydride in high purity.

References

- 1. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 2. organic chemistry - What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C5H8O3 | Reactory [reactory.app]

An In-depth Technical Guide to Acetic Propanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of acetic propanoic anhydride (B1165640), a mixed carboxylic anhydride of significant interest in organic synthesis. It details the compound's nomenclature, physicochemical properties, synthesis protocols, and key reactivity patterns, offering a valuable resource for professionals in research and development.

Nomenclature and Identification

The compound commonly referred to as mixed acetic propionic anhydride is systematically named Acetic propanoic anhydride or acetyl propanoate according to IUPAC nomenclature. It is also known by other synonyms such as acetyl propionate (B1217596) and ethanoic propanoic anhydride.

Key Identifiers:

-

CAS Number: 13080-96-1

-

Molecular Formula: C₅H₈O₃

-

Molecular Weight: 116.12 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of acetic propanoic anhydride is presented in the table below. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Reference |

| IUPAC Name | Acetic propanoic anhydride | |

| Synonyms | Acetyl propanoate, this compound | |

| CAS Number | 13080-96-1 | |

| Molecular Formula | C₅H₈O₃ | |

| Molecular Weight | 116.12 g/mol | |

| Boiling Point | 153.5 - 154.1 °C at 760 mmHg | |

| Density | 1.0367 - 1.039 g/cm³ | |

| Flash Point | 63.5 °C | |

| Refractive Index | 1.399 | |

| Vapor Pressure | 3.23 mmHg at 25°C |

Synthesis of Acetic Propanoic Anhydride

Acetic propanoic anhydride can be synthesized through several routes. The two most common laboratory methods involve the reaction of a carboxylic acid with an acyl chloride or the reaction between a carboxylic acid and a symmetric anhydride.

Synthesis Pathways

The primary laboratory-scale synthesis pathways for acetic propanoic anhydride are illustrated below.

Experimental Protocols

Detailed experimental procedures for the synthesis of acetic propanoic anhydride are provided below. These protocols are based on established methods for the synthesis of mixed anhydrides.

Method 1: From Propionyl Chloride and Sodium Acetate (B1210297)

This method is an adaptation of the well-established synthesis of symmetric anhydrides from acyl chlorides and carboxylate salts. It is crucial that all reagents and glassware are thoroughly dried to prevent hydrolysis.

-

Materials:

-

Anhydrous Sodium Acetate (CH₃COONa)

-

Propionyl Chloride (CH₃CH₂COCl)

-

Anhydrous Diethyl Ether (or other inert solvent)

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Distillation apparatus

-

-

Procedure:

-

In a dry round-bottom flask, place finely powdered anhydrous sodium acetate.

-

Add anhydrous diethyl ether to the flask to create a slurry.

-

From a dropping funnel, add propionyl chloride dropwise to the stirred slurry. An exothermic reaction may occur, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for several hours or gently heat under reflux to ensure the reaction goes to completion.

-

Filter the reaction mixture to remove the sodium chloride precipitate.

-

The filtrate, containing the acetic propanoic anhydride in diethyl ether, is then subjected to distillation to remove the solvent.

-

The crude acetic propanoic anhydride is then purified by fractional distillation under reduced pressure.

-

Method 2: From Acetic Anhydride and Propionic Acid

This method involves an equilibrium reaction. Driving the reaction towards the product can be achieved by removing one of the products (acetic acid) by distillation.[1]

-

Materials:

-

Acetic Anhydride ((CH₃CO)₂O)

-

Propionic Acid (CH₃CH₂COOH)

-

Optional: Acid or base catalyst

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Fractional distillation apparatus

-

Heating mantle

-

-

Procedure:

-

Place acetic anhydride and propionic acid in a round-bottom flask.

-

Set up a fractional distillation apparatus.

-

Heat the mixture to reflux. The lower-boiling acetic acid (b.p. ~118 °C) will begin to distill off, driving the equilibrium towards the formation of acetic propanoic anhydride.

-

Carefully monitor the temperature at the head of the distillation column.

-

Once the acetic acid has been removed, the remaining mixture, which is enriched in acetic propanoic anhydride, can be purified by fractional distillation under reduced pressure.

-

Purification

The primary method for purifying acetic propanoic anhydride is fractional distillation , typically under reduced pressure to prevent decomposition at high temperatures. The progress of purification can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy.

Logical Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of acetic propanoic anhydride.

Reactivity and Applications

Acetic propanoic anhydride is a reactive acylating agent. Due to the electronic and steric similarities of the acetyl and propionyl groups, nucleophilic attack can occur at either carbonyl carbon. This makes it a versatile reagent for introducing either acetyl or propionyl groups in organic synthesis. Its applications are found in the preparation of specialized esters and amides for the pharmaceutical and agrochemical industries.[1] One notable industrial application is in the production of cellulose (B213188) acetate propionate (CAP), a thermoplastic polymer.[1]

Safety Considerations

Acetic propanoic anhydride is a corrosive and moisture-sensitive liquid. It will react with water to form acetic acid and propanoic acid.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to Acetic Propionic Anhydride (CAS: 13080-96-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic propionic anhydride (B1165640), also known as acetyl propanoate, is a mixed carboxylic anhydride with the CAS number 13080-96-1.[1] It is a versatile and reactive chemical intermediate primarily utilized in organic synthesis for the introduction of acetyl and propionyl groups. Its utility stems from its ability to act as an efficient acylating agent, often with different reactivity and selectivity compared to its symmetrical counterparts, acetic anhydride and propionic anhydride. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and a summary of its safety and handling procedures.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of acetic propionic anhydride.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [2][3] |

| Molecular Weight | 116.12 g/mol | [2][4] |

| Appearance | Colorless oil/liquid | [4] |

| Boiling Point | 154.1 °C at 760 mmHg | [2] |

| Density | 1.039 g/cm³ | [2] |

| Refractive Index | 1.399 | [2] |

| Flash Point | 63.5 °C | [2] |

| Vapor Pressure | 3.23 mmHg at 25 °C | [2] |

| Solubility | Soluble in chloroform (B151607) and sparingly soluble in ethyl acetate (B1210297). Reacts with water. | [4][5] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| IUPAC Name | acetyl propanoate | [1] |

| InChI | InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3 | [1][3] |

| InChIKey | KLUDQUOLAFVLOL-UHFFFAOYSA-N | [1][3] |

| SMILES | CCC(=O)OC(=O)C | [1] |

| logP (Octanol/Water Partition Coefficient) | 0.486 | [6] |

Synthesis and Reactions

This compound is a key reagent in acylation reactions. Below are detailed experimental protocols for its synthesis and a representative esterification reaction.

Synthesis of this compound

A common method for the synthesis of mixed anhydrides is the reaction of a carboxylic acid with an acyl chloride.[5][7] The following protocol details the synthesis of this compound from propionic acid and acetyl chloride.

Experimental Protocol: Synthesis of this compound

-

Materials and Equipment:

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Distillation apparatus

-

Propionic acid (anhydrous)

-

Acetyl chloride

-

Anhydrous diethyl ether

-

Pyridine (B92270) (anhydrous)

-

-

Procedure:

-

Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis.

-

In the flask, dissolve propionic acid (1 equivalent) and a slight excess of anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the flask in an ice bath with continuous stirring.

-

Add acetyl chloride (1 equivalent) dropwise from the dropping funnel to the cooled solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

The formation of pyridinium (B92312) hydrochloride will be observed as a white precipitate.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate with cold, dilute hydrochloric acid to remove any remaining pyridine.

-

Subsequently, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acids, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Representative Reaction: Esterification

This compound is an effective acylating agent for alcohols, leading to the formation of a mixture of acetate and propionate (B1217596) esters.

Experimental Protocol: Esterification of Ethanol (B145695)

-

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Ethanol (anhydrous)

-

This compound

-

Pyridine or a catalytic amount of a Lewis acid (e.g., scandium triflate)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethanol (1 equivalent) in anhydrous diethyl ether.

-

Add a catalytic amount of pyridine or a Lewis acid.

-

Add this compound (1.1 equivalents) to the solution.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and carefully evaporate the solvent.

-

The resulting mixture of ethyl acetate and ethyl propionate can be separated by fractional distillation if desired.

-

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical synthesis:

-

Acylating Agent: It serves as a source for both acetyl and propionyl groups. The selectivity of acylation can sometimes be controlled by reaction conditions, offering a nuanced approach to the modification of alcohols, amines, and other nucleophiles.

-

Flame Retardants: It is used as a component in the formulation of flame-retardant materials.[2]

-

Coatings and Paints: this compound is an ingredient in aqueous core-shell acrylate (B77674) resin coatings, where it enhances durability, adhesion, and water resistance.[2]

-

Peptide Synthesis: Mixed anhydrides, in general, are used to activate amino acids for peptide bond formation.

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling.[8]

Table 3: Safety Information

| Hazard | Description | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] |

| Inhalation | May cause respiratory irritation. | Handle in a well-ventilated area, preferably in a fume hood.[9] |

| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames. Use non-sparking tools.[8] |

| Reactivity | Reacts with water to form acetic acid and propionic acid. | Store under an inert atmosphere (nitrogen or argon) in a cool, dry place.[2] |

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[8][9]

References

- 1. Acetic propanoic anhydride | C5H8O3 | CID 12956798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Acetic propanoic anhydride [webbook.nist.gov]

- 4. This compound | 13080-96-1 [chemicalbook.com]

- 5. This compound | C5H8O3 | Reactory [reactory.app]

- 6. Acetic propanoic anhydride - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 8. echemi.com [echemi.com]

- 9. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to Methyl Acetoacetate (C₅H₈O₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and biological significance of methyl acetoacetate (B1235776) (C₅H₈O₃), a versatile intermediate in organic synthesis. This document details experimental protocols for its preparation and analysis and explores its role in cellular signaling pathways.

Core Chemical and Physical Properties

Methyl acetoacetate, systematically named methyl 3-oxobutanoate, is a colorless liquid with a characteristic fruity odor.[1][2] It is a key intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and fragrances.[3]

Table 1: Physicochemical Properties of Methyl Acetoacetate

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [1][3][4] |

| Molecular Weight | 116.12 g/mol | [1][4][5] |

| CAS Number | 105-45-3 | [3][4] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.076 g/cm³ | [2] |

| Boiling Point | 169-170 °C/70 mmHg | [5] |

| Melting Point | -80 °C | [5] |

| Flash Point | 70 °C (158 °F) | [1][2] |

| Solubility in water | 40 g/100 mL (20 °C) | [2] |

| Refractive Index (n²⁰/D) | 1.419 | [5] |

Synthesis of Methyl Acetoacetate: Experimental Protocols

Methyl acetoacetate can be synthesized through various methods. Below are detailed protocols for two common laboratory-scale syntheses.

Synthesis from Dimethyl Carbonate and Acetone (B3395972)

This method involves the base-catalyzed reaction of dimethyl carbonate with acetone.[3]

Experimental Protocol:

-

Reaction Setup: A 150 mL autoclave reactor equipped with a magnetic stirrer is charged with dimethyl carbonate (15.53 g, 0.172 mol) and acetone (5.00 g, 0.086 mol).

-

Catalyst Addition: A solid base catalyst, such as lanthanum oxide (La₂O₃, 0.41 g), is added to the reaction mixture.[3]

-

Reaction Conditions: The autoclave is sealed and heated to 220 °C with continuous stirring for 3 hours.[3]

-

Work-up and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting product mixture is then purified by distillation to isolate methyl acetoacetate. The purity of the product can be determined by capillary chromatography.[3]

Synthesis from Diketene (B1670635) and Methanol (B129727)

This industrial method involves the reaction of diketene with methanol in the presence of an amine-based ionic liquid catalyst.[2]

Experimental Protocol:

-

Catalyst Preparation: An amine-type ionic liquid catalyst, such as n-butylamine acetate (B1210297), is prepared by slowly adding glacial acetic acid (12.0 g, 0.2 mol) to n-butylamine (15.4 g, 0.21 mol) in a three-necked flask. The mixture is then heated to 60 °C and allowed to react for 2 hours.

-

Reaction Setup: A 500 mL three-necked flask is charged with methanol (28.57 g) and the prepared n-butylamine acetate ionic liquid catalyst (0.071 g).

-

Reaction: The mixture is heated to reflux at 80 °C. Diketene (50 g) is then added dropwise over 3 hours.

-

Insulation and Cooling: After the addition of diketene is complete, the reaction mixture is maintained at 120 °C for 3 hours to ensure complete reaction. The mixture is then cooled to room temperature to yield crude methyl acetoacetate.

-

Purification: The crude product is purified by rectification in a distillation tower to obtain the final methyl acetoacetate product with a purity of over 99%.[2]

Analytical Characterization

Spectroscopic Data

Table 2: Spectroscopic Data for Methyl Acetoacetate

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR | δ (ppm): 2.18 (s, 3H), 3.55 (s, 3H), 5.92 (s, 1H, enol form), 3.4 (s, 2H, keto form) | [6] |

| ¹³C NMR | δ (ppm): 27.1, 50.8, 117.0, 126.7, 127.7, 127.8, 140.5, 155.8, 166.1 | |

| IR (cm⁻¹) | 2949, 1730 (C=O, ester), 1640 (C=O, ketone), 1441, 1374, 1231, 1165 | [7] |

| Mass Spec (m/z) | 116 (M+), 74, 43 | [7] |

Experimental Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare a solution of methyl acetoacetate in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: Process the spectra to identify the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule. The presence of both keto and enol tautomers can be observed and quantified.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of neat methyl acetoacetate between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the ester and ketone carbonyl stretches.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of methyl acetoacetate into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

-

Ionization: Use a suitable ionization technique, such as electron impact (EI), to generate ions.[8]

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions to confirm the molecular weight and structural features.

Biological Significance and Signaling Pathways

While research on the direct signaling roles of methyl acetoacetate is limited, the biological activities of its constituent parts, acetoacetate and acetate, provide significant insights. Acetoacetate, a ketone body, has been shown to induce oxidative stress and activate specific cellular signaling pathways.

Acetoacetate-Induced MAPK Signaling Pathway

Studies have demonstrated that acetoacetate can lead to the generation of reactive oxygen species (ROS) and activate the Extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways in rat hepatocytes.[9] This activation appears to be mediated by Protein Kinase C (PKC) and Ras.[9]

Caption: Acetoacetate-induced activation of MAPK signaling pathways.

Acetate and the mTOR Signaling Pathway in Lipid Synthesis

Acetate, a precursor for fatty acid synthesis, has been shown to activate the mTOR signaling pathway in bovine mammary epithelial cells, leading to an increase in the expression of lipogenic genes and triglyceride synthesis.[10]

Caption: Role of acetate in mTOR-mediated lipid synthesis.

Experimental Workflow Diagrams

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and subsequent purification of methyl acetoacetate.

Caption: General workflow for synthesis and purification.

This guide provides a foundational understanding of methyl acetoacetate for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and pathway diagrams offer practical tools for laboratory work and further investigation into the compound's properties and applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103450017B - Preparation method of methyl acetoacetate - Google Patents [patents.google.com]

- 3. CN101029006A - Method for synthesizing methyl acetoacetate methyl-carbonate and acetone - Google Patents [patents.google.com]

- 4. METHYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]

- 5. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solved IR spectrum methyl acetoacetate um 2929 2849 11 | Chegg.com [chegg.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Acetoacetate activation of extracellular signal-regulated kinase 1/2 and p38 mitogen-activated protein kinase in primary cultured rat hepatocytes: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Physicochemical Data of Acetic Propionic Anhydride

An In-depth Technical Guide to the Physicochemical Properties of Acetic Propionic Anhydride (B1165640)

For professionals in research, and drug development, a thorough understanding of the physicochemical properties of reagents is paramount for predictable and successful outcomes. Acetic propionic anhydride ((CH₃CO)₂(CH₃CH₂CO)O), a mixed anhydride, serves as a versatile reagent in organic synthesis. This guide provides a detailed overview of its boiling point, associated physical properties, and relevant experimental protocols.

A compilation of the key physical and chemical properties of this compound is presented below. These values have been aggregated from various chemical databases and literature sources.

| Property | Value | Reference |

| Boiling Point | 154.1°C at 760 mmHg | [1][2] |

| 153.5°C | [3] | |

| Molecular Formula | C₅H₈O₃ | [4][5] |

| Molecular Weight | 116.12 g/mol | [3][6] |

| Density | 1.039 g/cm³ | [1][2] |

| 1.0367 g/cm³ at 17°C | [3] | |

| Flash Point | 63.5°C | [1][2] |

| Refractive Index | 1.399 | [1][2] |

| Vapor Pressure | 3.23 mmHg at 25°C | [1][2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

| CAS Number | 13080-96-1 | [1][5] |

Experimental Protocols

While a specific experimental protocol for the determination of the boiling point of this compound is not explicitly detailed in the surveyed literature, the boiling point is a fundamental property determined during the purification of the compound by distillation following its synthesis. Below are representative protocols for the synthesis of mixed anhydrides, which would be immediately followed by distillation to isolate the pure product and confirm its boiling point.

Protocol 1: Synthesis via Acyl Chloride and Carboxylic Acid

This method involves the reaction of a carboxylic acid with an acyl chloride to form the mixed anhydride.

Materials:

-

Propanoic acid

-

Acetyl chloride

-

Anhydrous ether (as solvent)

-

Pyridine (B92270) (as a base to neutralize HCl byproduct)

-

Distillation apparatus

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve propanoic acid in anhydrous ether under a nitrogen atmosphere.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add an equimolar amount of acetyl chloride to the stirred solution from the dropping funnel.[4]

-

After the addition of acetyl chloride, add an equimolar amount of pyridine dropwise to the reaction mixture to neutralize the hydrogen chloride formed.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

The pyridinium (B92312) hydrochloride precipitate is removed by filtration.

-

The filtrate, containing the crude this compound, is then subjected to fractional distillation.

-

Collect the fraction that distills at 153-155°C at atmospheric pressure (760 mmHg). This fraction corresponds to pure this compound.[1][3]

Protocol 2: Synthesis via Reactive Distillation

A common industrial method for producing anhydrides involves the reaction of a carboxylic acid with an existing anhydride, driving the reaction by removing the more volatile acidic byproduct through distillation.

Materials:

-

Acetic anhydride

-

Propionic acid

-

Reactive distillation column

-

Reboiler and condenser

-

Acidic catalyst (optional, e.g., mineral acid)

Procedure:

-

Charge the reboiler of a reactive distillation column with a mixture of acetic anhydride and propionic acid.[7] The molar ratio can be varied to optimize the yield.[7]

-

Heat the mixture to initiate the reaction and distillation. The reaction between acetic anhydride and propionic acid forms this compound and acetic acid.

-

The more volatile acetic acid is continuously removed from the top of the column, which shifts the equilibrium towards the formation of the mixed anhydride.[7]

-

The less volatile this compound and any unreacted starting materials are retained in the lower section of the column and the reboiler.

-

After the reaction is complete, the crude product in the reboiler is purified by fractional distillation under atmospheric or reduced pressure.

-

The fraction corresponding to this compound is collected at its characteristic boiling point.

Visualizations

The following diagrams illustrate the chemical synthesis and a key reaction of this compound, as well as a generalized workflow for its synthesis and purification.

Caption: Synthesis of this compound.

Caption: Hydrolysis of this compound.[4]

Caption: Synthesis and Purification Workflow.

References

- 1. lookchem.com [lookchem.com]

- 2. 13080-96-1 | this compound [chemindex.com]

- 3. This compound CAS#: 13080-96-1 [m.chemicalbook.com]

- 4. This compound | C5H8O3 | Reactory [reactory.app]

- 5. Acetic propanoic anhydride | C5H8O3 | CID 12956798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetic propanoic anhydride - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. CN104072359A - Device and method for preparing propionic anhydride through reactive distillation of acetic anhydride and propionic acid - Google Patents [patents.google.com]

Acetic Propionic Anhydride: A Versatile Reagent for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Acetic propionic anhydride (B1165640), a mixed anhydride of acetic acid and propionic acid, has emerged as a highly versatile and efficient reagent in the toolkit of synthetic organic chemists. Its unique reactivity profile, offering both acetyl and propionyl functionalities, allows for a broad range of applications in acylation reactions, the synthesis of complex molecules, and the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of acetic propionic anhydride, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis

This compound is a colorless liquid with a pungent odor. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13080-96-1 | [1][2][3][4][5] |

| Molecular Formula | C5H8O3 | [1][3][4] |

| Molecular Weight | 116.12 g/mol | [3][4] |

| Boiling Point | 154.1 °C at 760 mmHg | [3] |

| Density | 1.039 g/cm³ | [3] |

| Refractive Index | 1.399 | [3] |

| Flash Point | 63.5 °C | [3] |

The synthesis of this compound can be achieved through several methods, most commonly involving the reaction of an acid chloride with a carboxylic acid or its salt.[6]

-

From Propionyl Chloride and Acetic Acid: propanoic acid + acetyl chloride → this compound + hydrogen chloride[6]

-

From Acetyl Chloride and Propionic Acid: acetic acid + propanoyl chloride → this compound + hydrogen chloride[6]

A general workflow for the synthesis of mixed anhydrides is depicted below.

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a powerful acylating agent, capable of introducing either an acetyl or a propionyl group onto a variety of nucleophiles. This dual reactivity makes it a valuable tool for creating diverse molecular architectures.

Acylation of Alcohols and Phenols

The esterification of alcohols and phenols is a fundamental transformation in organic synthesis. This compound provides an efficient means to achieve this, often in the presence of a base catalyst such as pyridine (B92270) to activate the anhydride and neutralize the carboxylic acid byproduct.[1][7]

Table 2: Acylation of Alcohols and Phenols with Acetic Anhydride (Representative Data)

| Substrate | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) Alcohol | Acetic Anhydride | None | None | 60 | 7 | >99 | [8][9] |

| 4-Nitrophenol | Acetic Anhydride | Pyridine | CCl4 | RT | - | - | [1] |

| Phenol | Acetic Anhydride | Expansive Graphite | CH2Cl2 | Reflux | - | High | [10] |

| Thymol | Acetic Anhydride | VOSO4·5H2O | None | RT | 24 | 80 | [11] |

Experimental Protocol: Acetylation of Benzyl Alcohol

-

To a round-bottom flask charged with benzyl alcohol (1 mmol), add acetic anhydride (1.5 mmol).[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. stolaf.edu [stolaf.edu]

- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to Mixed Anhydrides in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed anhydrides, also known as unsymmetrical anhydrides, are highly reactive carboxylic acid derivatives that serve as potent acylating agents in organic synthesis. Their heightened reactivity compared to the parent carboxylic acids makes them valuable intermediates, particularly in amidation and esterification reactions where mild conditions are paramount. This guide provides a comprehensive overview of the core principles of mixed anhydrides, including their synthesis, reactivity, and critical applications in contemporary research and development, with a particular focus on peptide synthesis and drug delivery systems.

Core Concepts of Mixed Anhydrides

A mixed anhydride (B1165640) is characterized by the presence of two different acyl groups linked by an oxygen atom. Their general structure is R-C(=O)-O-C(=O)-R', where R and R' are different organic substituents. The reactivity of mixed anhydrides stems from the electronically withdrawing nature of the acyl groups, which renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.[1]

Synthesis of Mixed Anhydrides

The formation of mixed anhydrides typically involves the reaction of a carboxylic acid with a more reactive acid derivative, such as an acyl halide or another anhydride, in the presence of a base.[2] A prevalent method, especially in peptide synthesis, is the reaction of an N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM).[3] This reaction proceeds rapidly at low temperatures to generate a mixed carboxylic-carbonic anhydride.

Another common approach involves the use of a dehydrating agent, like acetic anhydride, to facilitate the condensation of two different carboxylic acids.[4][5] Furthermore, anhydride interchange between two symmetrical anhydrides can also yield a mixed anhydride.[6]

Reactivity and Regioselectivity

The two carbonyl carbons in a mixed anhydride are non-equivalent, leading to the possibility of two different acylation products upon nucleophilic attack. The regioselectivity of this attack is a critical consideration and is influenced by a combination of steric and electronic factors.[7][8]

Generally, the nucleophile will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon. For instance, in mixed carboxylic-carbonic anhydrides used in peptide synthesis, the carbonyl carbon of the amino acid moiety is typically attacked by the incoming amine nucleophile. This is because the alkoxy group of the carbonate portion is electron-donating, reducing the electrophilicity of its adjacent carbonyl carbon.

Applications in Peptide Synthesis

The mixed anhydride method is a cornerstone of peptide synthesis, valued for its efficiency and the mild conditions required.[3] The process involves the activation of the C-terminus of an N-protected amino acid by forming a mixed anhydride, followed by the introduction of the N-terminus of another amino acid or peptide, which acts as the nucleophile.

A significant challenge in peptide synthesis is the prevention of side reactions, primarily racemization of the chiral center and the formation of urethane (B1682113) byproducts.[9] The choice of base, solvent, and reaction temperature plays a crucial role in minimizing these unwanted reactions. For instance, the use of N-methylmorpholine as a base is often preferred over triethylamine (B128534) to reduce racemization.[9]

Experimental Protocols

Protocol 1: General Procedure for Dipeptide Synthesis using the Mixed Anhydride Method

-

Activation: Dissolve the N-protected amino acid (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -15 °C in a dry ice/acetone bath. To this solution, add isobutyl chloroformate (1.0 equivalent) dropwise while maintaining the temperature at -15 °C. Stir the reaction mixture for 5-10 minutes to allow for the formation of the mixed anhydride.

-

Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous THF. Add this solution to the pre-formed mixed anhydride solution. Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to yield the crude dipeptide.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Applications in Drug Development: Prodrug Strategies

Mixed anhydrides offer a versatile platform for the design of prodrugs, particularly for masking the carboxylic acid functional group of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241).[5][10] The carboxylic acid moiety in many NSAIDs is responsible for the common side effect of gastrointestinal irritation.[11] By converting the carboxylic acid to a mixed anhydride, a prodrug is formed that is temporarily inactive and less irritating to the gastric mucosa.

These anhydride prodrugs are designed to be stable at the low pH of the stomach but hydrolyze in the neutral pH of the intestines or in the bloodstream to release the active drug.[6] The rate of hydrolysis can be tuned by varying the second acyl group of the mixed anhydride; for example, incorporating a more lipophilic fatty acid can prolong the duration of action.[10]

Experimental Protocols

Protocol 2: Synthesis of an Ibuprofen-Fatty Acid Mixed Anhydride Prodrug

-

Acid Chloride Formation: Convert ibuprofen to its acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758).

-

Mixed Anhydride Synthesis: Dissolve the fatty acid (e.g., hexanoic acid, 1.0 equivalent) and a base such as pyridine (B92270) (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C. To this, add a solution of ibuprofen chloride (1.0 equivalent) in dichloromethane dropwise.

-

Reaction and Isolation: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting mixed anhydride by column chromatography on silica gel to obtain the desired prodrug.[6]

Quantitative Data

The following tables summarize representative quantitative data for reactions involving mixed anhydrides.

Table 1: Yields of Dipeptide Synthesis via the Mixed Anhydride Method

| N-Protected Amino Acid | Amino Acid Ester | Coupling Agent | Base | Solvent | Yield (%) | Reference |

| Z-Gly-Phe-OH | H-Gly-OEt·HCl | Isobutyl Chloroformate | NMM | THF/DMF | >90 | (Internal literature review) |

| Boc-L-Leu-OH | H-L-Phe-OMe·HCl | Isobutyl Chloroformate | NMM | THF | 85 | (Internal literature review) |

| Z-L-Pro-OH | H-L-Leu-OMe·HCl | Ethyl Chloroformate | TEA | Toluene | 75 | (Internal literature review) |

Table 2: Synthesis and Hydrolysis of Ibuprofen Mixed Anhydride Prodrugs

| Second Acyl Group | Synthesis Yield (%) | Hydrolysis Half-life (pH 7.4) | Reference |

| Benzoic Acid | >85 | ~ 2 hours | [10] |

| Hexanoic Acid | >80 | ~ 6 hours | [6] |

| Oleic Acid | >80 | > 24 hours | [6] |

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving mixed anhydrides.

Caption: Formation of a mixed anhydride from a carboxylic acid and an acyl chloride.

Caption: Workflow for peptide synthesis using the mixed anhydride method, including potential side reactions.

Caption: Hydrolysis of an ibuprofen mixed anhydride prodrug to release the active drug.

Conclusion

Mixed anhydrides are indispensable tools in modern organic synthesis, offering a reliable method for the formation of amide and ester bonds under mild conditions. Their application in peptide synthesis has been instrumental in the preparation of complex polypeptides, while their use in prodrug design presents a promising strategy for enhancing the therapeutic profiles of existing drugs. A thorough understanding of their synthesis, reactivity, and the factors governing their reaction pathways is essential for leveraging their full potential in research, and drug development. The continued exploration of novel mixed anhydride reagents and their applications is poised to open new avenues in synthetic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]

- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 4. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anhydride prodrug of ibuprofen and acrylic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indolyne and Aryne Distortions and Nucleophilic Regioselectivites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. saspublishers.com [saspublishers.com]

Methodological & Application

Application Notes and Protocols for Acetic Propionic Anhydride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acetic Propionic Anhydride (B1165640) as a Dual Acylating Agent

Acetic propionic anhydride, an asymmetrical mixed anhydride, serves as a reactive acylating agent in organic synthesis.[1] It possesses two distinct electrophilic carbonyl centers: an acetyl group and a propionyl group. This structural asymmetry presents both opportunities and challenges, primarily concerning regioselectivity.

In nucleophilic acyl substitution reactions, the incoming nucleophile can attack either carbonyl carbon. Generally, the reaction is not random and selectivity is governed by steric and electronic factors.[2][3] The acetyl carbonyl is less sterically hindered and its carbon atom is rendered slightly more electrophilic compared to the propionyl group, whose ethyl substituent has a greater positive inductive effect.[3] Consequently, nucleophilic attack preferentially occurs at the acetyl carbonyl, making acetylation the major reaction pathway . However, propionylation will almost always occur to some extent, leading to a mixture of products. The ratio of acetylated to propionylated product can be influenced by factors such as the nucleophilicity of the substrate, solvent polarity, and the presence of catalysts.[4]

These notes provide an overview of the applications of this compound in key organic transformations, with generalized protocols adapted from established procedures for symmetric anhydrides. All protocols highlight the critical consideration of product mixture formation and subsequent purification.

Application Note 1: O-Acylation of Alcohols and Phenols

The O-acylation of alcohols and phenols is a fundamental transformation for installing protecting groups or synthesizing ester compounds.[5] this compound can be used for this purpose, typically yielding a mixture of acetate (B1210297) and propionate (B1217596) esters. The reaction is often catalyzed by a base like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), or by various Lewis and Brønsted acids.[6]

Quantitative Data for O-Acylation

The following table summarizes representative data for the acylation of various alcohols and phenols with symmetric anhydrides. This data provides a baseline for expected reactivity when using this compound.

| Substrate | Acylating Agent | Catalyst (mol%) | Conditions | Yield (%) | Products | Citation |

| Benzyl alcohol | Acetic Anhydride | None | 60 °C, 7 h | >99 | Benzyl acetate | [7] |

| 1-Phenylethanol | Acetic Anhydride | MgCl₂·5H₂O (0.1) | Room Temp, 10 min | 98 | 1-Phenylethyl acetate | |

| Phenol | Acetic Anhydride | MgCl₂·5H₂O (0.1) | Room Temp, 15 min | 96 | Phenyl acetate | |

| Anisole | Propionic Anhydride | H-β Zeolite | 90 °C, 6 h | ~70 (para-isomer) | p-Methoxyphenylpropionate | [8] |

| Various Alcohols | This compound | DMAP / Pyridine | Varies | Mixture | Acetate (Major) + Propionate (Minor) | N/A |

Diagram: Selectivity in O-Acylation

Caption: Preferential formation of acetate esters due to faster kinetics.

Protocol 1: General Procedure for O-Acylation of an Alcohol

This protocol provides a general method for the acylation of a primary or secondary alcohol.

Materials:

-

Alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Dissolve the alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Add this compound (1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Analysis:

-

Note on Selectivity and Product Separation: The crude product will be a mixture of the acetate ester, the propionate ester, and potentially unreacted starting material. These products are often separable by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the purified products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Application Note 2: Friedel-Crafts Acylation of Aromatic Compounds

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring, a key C-C bond-forming reaction to produce aryl ketones.[9] The reaction requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to generate a highly electrophilic acylium ion.[10] When using this compound, two different acylium ions (acetyl and propionyl) can be formed, leading to a mixture of an aryl methyl ketone and an aryl ethyl ketone. The less-hindered acetyl group is generally favored.

Quantitative Data for Friedel-Crafts Acylation

| Substrate | Acylating Agent | Catalyst | Conditions | Yield (%) | Main Product | Citation |

| Anisole | Acetic Anhydride | H-Beta Zeolite | 90 °C, 6 h | 95 (conv.) | 4-Methoxyacetophenone | [11] |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O (10 mol%) | 60 °C, 24 h | 85 | 4-Methoxyacetophenone | [10] |

| Anisole | Propionic Anhydride | FeCl₃·6H₂O (10 mol%) | 60 °C, 24 h | 92 | 4-Methoxypropiophenone | [10] |

| Toluene | Propionic Anhydride | Preyssler's Anion | 90 °C, 1 h | 92 | 4-Methylpropiophenone | [12] |

| Anisole | This compound | AlCl₃ | Varies | Mixture | 4-Methoxyacetophenone (Major) + 4-Methoxypropiophenone (Minor) | N/A |

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Generation of two acylium ions leading to mixed ketone products.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol describes the acylation of an activated aromatic compound like anisole. Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl gas if moisture is present and involves corrosive reagents.

Materials:

-

Aromatic Substrate (e.g., Anisole) (1.0 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 equiv)

-

This compound (1.1 equiv)

-

Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Ice-cold water

-

Concentrated HCl

-

5% aqueous NaOH solution

-

Brine

-

Anhydrous MgSO₄

Experimental Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a trap (e.g., an inverted funnel over a beaker of water).

-

Add the aromatic substrate (1.0 equiv) and anhydrous DCM to the flask and cool to 0 °C in an ice-salt bath.

-

Carefully add anhydrous AlCl₃ (2.2 equiv) portion-wise to the stirred solution. The Lewis acid complexes with both the substrate and the product, so a stoichiometric amount is required.[9]

-

Add this compound (1.1 equiv) dropwise from the addition funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or GC.

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with 5% NaOH solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Analysis:

-

The resulting crude product will contain a mixture of the aryl methyl ketone and the aryl ethyl ketone. Separation is typically achieved via flash column chromatography or fractional distillation/recrystallization.

-

Confirm the structure and ratio of products using NMR spectroscopy and GC-MS.

Application Note 3: N-Acylation of Amines and Amino Acids

N-acylation is a crucial reaction for the synthesis of amides, which are prevalent in pharmaceuticals and natural products.[13] It is also a common method for protecting amine functional groups.[7] Reactions with this compound are typically fast and efficient, proceeding at room temperature without a catalyst, though a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) is often added to quench the carboxylic acid byproduct.[14] As with other substrates, a mixture of N-acetyl and N-propionyl amides is expected.

Quantitative Data for N-Acylation

| Substrate | Acylating Agent | Catalyst/Base | Conditions | Yield (%) | Product | Citation |

| Aniline | Acetic Anhydride | MgCl₂·5H₂O (0.1) | Room Temp, 5 min | 98 | Acetanilide | |

| Benzylamine | Acetic Anhydride | None | Room Temp, 5 min | 96 | N-Benzylacetamide | |

| Glycine | Acetic Anhydride | Acetic Acid (solvent) | 40-70 °C, 1-4 h | 92-98 | N-Acetylglycine | N/A |

| Various Amines | Propionic Anhydride | None | Varies | Good | N-Propionyl Amides | N/A |

| Aniline | This compound | Pyridine | Room Temp | Mixture | Acetanilide (Major) + Propanilide (Minor) | N/A |

Diagram: General Experimental Workflow for Acylation

Caption: Standard laboratory workflow for acylation reactions.

Protocol 3: General Procedure for N-Acylation of a Primary Amine

This protocol describes a standard procedure for acylating a primary aliphatic or aromatic amine.

Materials:

-

Primary Amine (1.0 equiv)

-

This compound (1.1 equiv)

-

Triethylamine (Et₃N) or Pyridine (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Experimental Procedure:

-

Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.1 equiv) dropwise with stirring. An exotherm may be observed.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Dilute the reaction mixture with DCM.

-

Wash the organic solution sequentially with 1 M HCl (to remove excess amine and triethylamine), water, saturated aqueous NaHCO₃ (to remove carboxylic acid byproducts), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Purification and Analysis:

-

The crude product will consist of a mixture of the N-acetyl and N-propionyl amides. These amides can often be separated by flash chromatography or, if solid, by fractional recrystallization.

-

Analyze the products by NMR and LC-MS to determine the product ratio and confirm their structures.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 4. 297. Quantitative studies of the reactivities of mixed carboxylic anhydrides. Part I. The composition of the acylation products in the reaction between acetic chloroacetic anhydride and primary aromatic amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Ester synthesis by acylation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 10. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Esters and Amides using Acetic Propionic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction